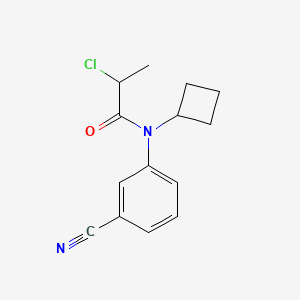

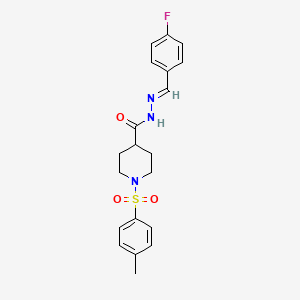

![molecular formula C15H18N4O B2818804 3-Methyl-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one CAS No. 442652-82-6](/img/structure/B2818804.png)

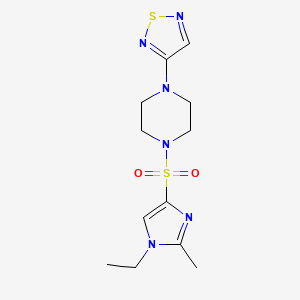

3-Methyl-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-Methyl-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, a related compound was synthesized from an intermediate, which was then reacted with different aldehyde derivatives to give Schiff base derivatives. After cyclization, these gave thiazolidinones, which were incorporated with 1-pyridin-2-yl-piperazine to get the target compounds .科学的研究の応用

Antimicrobial Activity

This compound has been synthesized and tested for its antimicrobial activity . Specifically, the derivatives 4-(4-Dimethylaminophenyl)-1-phenacylpyridinium bromide and 4-(4-dimethylaminophenyl)-1-dimethylcarbamoylpyridinium chloride were found to be highly active against M. luteum and C. tenuis test cultures .

Catalyst in Organic Synthesis

The compound has been used as a catalyst in the synthesis of isoxazolone-type heterocycles . The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides . All the catalysts had interested yields up to 60% .

Temperature-Sensitive Protonation

The compound has shown an unexpectedly significant impact of temperature on the protonation degree of DMAP derivatives . This unusual temperature-sensitive protonation behavior could have potential applications in the design of temperature-responsive smart materials .

Nucleophilic Catalyst

Because of its basicity, this compound is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

Transesterification Catalyst

This compound is also an effective catalyst for transesterification of beta-keto esters and silylation of alcohols .

Pharmacological Applications

Isoxazolones, which this compound is a part of, have attracted a lot of attention recently thanks to their applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer and also used as fungicides and insecticides in agro-chemistry .

将来の方向性

特性

IUPAC Name |

4-[4-(dimethylamino)phenyl]-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-9-14-12(8-13(20)16-15(14)18-17-9)10-4-6-11(7-5-10)19(2)3/h4-7,12H,8H2,1-3H3,(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXIWSHUJHLIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC(=O)NC2=NN1)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

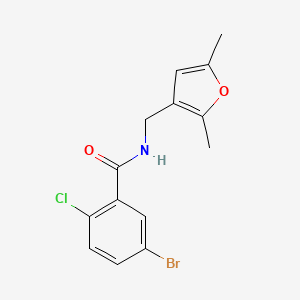

![1-Prop-2-enoyl-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2818723.png)

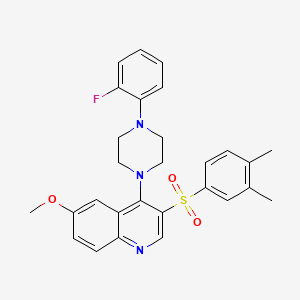

![(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2818735.png)

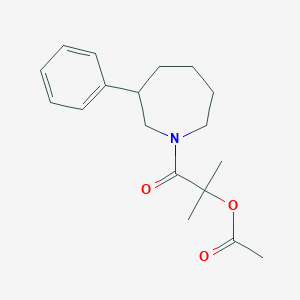

![3-[4-(2-Cyanoethyl)phenyl]propanenitrile](/img/structure/B2818737.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2818738.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818744.png)